2-Ethylhexyl octanoate
Overview
Description
2-Ethylhexyl octanoate, also known as Octanoic acid, 2-ethylhexyl ester, is a compound with the molecular formula C16H32O2 and a molecular weight of 256.4241 . It is a colorless liquid at room temperature . It is used in various industries such as food for flavoring and in the perfume industry as a scent additive .
Synthesis Analysis
The synthesis of 2-Ethylhexyl octanoate involves the reaction of 2-Ethylhexanol and Octanoic acid . Another synthesis method involves the reaction with sulfuric acid at 150 degrees Celsius for 3 hours .Molecular Structure Analysis
The 2-Ethylhexyl octanoate molecule contains a total of 49 bonds. There are 17 non-H bonds, 1 multiple bond, 13 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .Chemical Reactions Analysis
The thermal decomposition kinetics of 2-Ethylhexyl octanoate under non-isothermal and isothermal conditions have been studied . The activation energy (E) for 2-Ethylhexyl octanoate was found to be (154 ± 3) kJ mol−1 under non-isothermal and (157 ± 7) kJ mol−1 under isothermal conditions .Physical And Chemical Properties Analysis
2-Ethylhexyl octanoate has a molecular weight of 256.4241 . It is a colorless liquid at room temperature .Scientific Research Applications
Environmental Impact and Behavior
- Environmental Behavior: Studies have focused on the environmental behavior of compounds similar to 2-Ethylhexyl octanoate, like 2-Ethylhexyl 4-methoxycinnamate, analyzing their vapor pressures, enthalpies of vaporization, and octanol-air partition coefficients. Such research aids in understanding the compound's volatility and mobility, contributing to assessments of its environmental impact (Pegoraro, Chiappero, & Montejano, 2015).
Chemical Synthesis and Stability
- Thermal Hazard Evaluation: The production of 2-Ethylhexyl nitrate from iso-octanol, a related chemical synthesis process, has been scrutinized for its thermal stability and hazard potential. This research is crucial for safe manufacturing processes and understanding the thermodynamic properties of similar esters (Chen, Liu, Yang, & Chen, 2012).
Industrial Applications and Safety
- Industrial Fluids: Synthetic ester basestocks derived from oleic acid, with structural similarities to 2-Ethylhexyl octanoate, demonstrate potential for use in biolubricants. Their low-temperature performance and oxidative stability are promising for various temperature applications in industrial fluids (Salimon, Salih, & Yousif, 2012).
Photostability and UV Protection
- UV Absorption: Research on 2-Ethylhexyl 2-hydroxybenzoate (octisalate), which shares functional similarities with 2-Ethylhexyl octanoate, focuses on its UV absorption capabilities. Theoretical studies using Density Functional Theory (DFT) explore the molecular structure and UV absorption spectra, aiming to enhance sunscreen formulations by optimizing UV protection (Punyain, 2016).
Safety And Hazards
properties
IUPAC Name |
2-ethylhexyl octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-4-7-9-10-11-13-16(17)18-14-15(6-3)12-8-5-2/h15H,4-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUAIVNIHNEYPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90867003 | |
Record name | octanoic acid, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90867003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylhexyl octanoate | |
CAS RN |
63321-70-0 | |
Record name | 2-Ethylhexyl caprylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63321-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl caprylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063321700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63321-70-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | octanoic acid, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90867003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLHEXYL CAPRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M08O47I80J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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